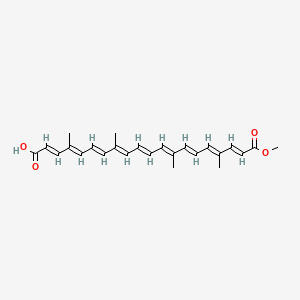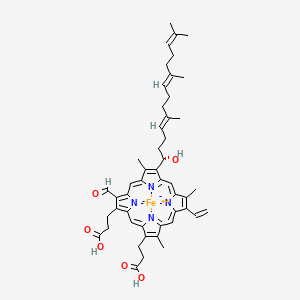
Ferroheme a
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferroheme a is a heme a and a ferroheme. It has a role as a mouse metabolite. It is a conjugate acid of a ferroheme a(2-).
Applications De Recherche Scientifique
Ferrochelatase and Heme Biosynthesis
Ferrochelatase catalyzes the insertion of ferrous iron into protoporphyrin IX to form protoheme (heme), which is crucial in various biological processes. Recent studies on ferrochelatase, including its crystal structures from Bacillus subtilis and humans, have enhanced our understanding of its catalytic mechanism. This research is vital for understanding the synthesis and function of heme in biological systems (Dailey et al., 2000).
Synthesis and Applications of Ferrofluids
Ferrofluids, containing iron oxide nanoparticles, exhibit strong magnetic properties. They are used in medicine, water treatment, and mechanical engineering. The synthesis methods and applications of these fluids, including their rheological properties and stability, have been extensively researched, providing valuable insights for various industrial and scientific applications (Oehlsen et al., 2022).
Magnetic Properties in Hemoproteins
Studies on the magnetic properties of hemoproteins, including investigations into oxy-ferrous hemoglobin and model compounds, provide insights into the complex interactions within these proteins. Understanding these properties is crucial for comprehending the functional aspects of hemoproteins in biological systems (Davydov et al., 2003).
Structural Insights into Ferrochelatase
Research on the structure of human ferrochelatase has revealed significant changes during the catalytic cycle. This information advances our understanding of substrate binding and the role of structural alterations in overall catalysis, which is critical for heme synthesis (Medlock et al., 2007).
Metal Specificity in Ferrochelatase
Investigations into how ferrochelatase distinguishes between different metals have shown that metal specificity is determined by product release rather than chelation. This insight is important for understanding metal ion interactions in biological systems (Medlock et al., 2009).
Testing Methods for Ferroheme
Developing accurate and reliable methods for measuring ferroheme content is crucial for research and industrial applications. Studies have focused on creating standard curves and validating their precision, reproducibility, and recovery (Yuan-yuan et al., 2010).
Propriétés
Formule moléculaire |
C49H56FeN4O6 |
|---|---|
Poids moléculaire |
852.8 g/mol |
Nom IUPAC |
3-[18-(2-carboxyethyl)-7-ethenyl-17-formyl-12-[(1S,4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13-trimethylporphyrin-22,24-diid-2-yl]propanoic acid;iron(2+) |
InChI |
InChI=1S/C49H58N4O6.Fe/c1-9-34-31(6)39-25-45-49(46(55)18-12-17-30(5)16-11-15-29(4)14-10-13-28(2)3)33(8)40(52-45)24-44-37(27-54)36(20-22-48(58)59)43(53-44)26-42-35(19-21-47(56)57)32(7)38(51-42)23-41(34)50-39;/h9,13,15,17,23-27,46,55H,1,10-12,14,16,18-22H2,2-8H3,(H4,50,51,52,53,54,56,57,58,59);/q;+2/p-2/b29-15+,30-17+,38-23?,39-25?,40-24?,41-23?,42-26?,43-26?,44-24?,45-25?;/t46-;/m0./s1 |
Clé InChI |
ZGGYGTCPXNDTRV-YRJWGCQVSA-L |
SMILES isomérique |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)[C@H](CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)C)C=O)CCC(=O)O)C(=C3C)CCC(=O)O)C=C.[Fe+2] |
SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C(CCC=C(C)CCC=C(C)CCC=C(C)C)O)C)C=O)CCC(=O)O)C(=C3C)CCC(=O)O)C=C.[Fe+2] |
SMILES canonique |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C(CCC=C(C)CCC=C(C)CCC=C(C)C)O)C)C=O)CCC(=O)O)C(=C3C)CCC(=O)O)C=C.[Fe+2] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



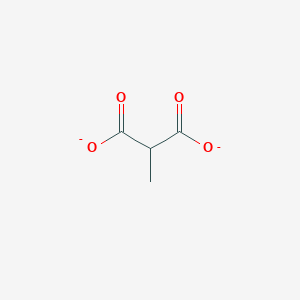
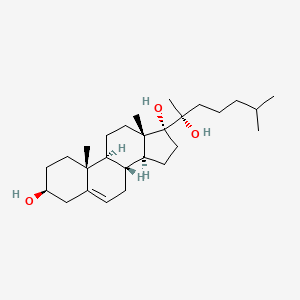
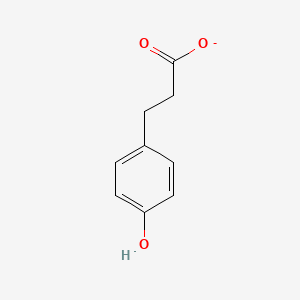
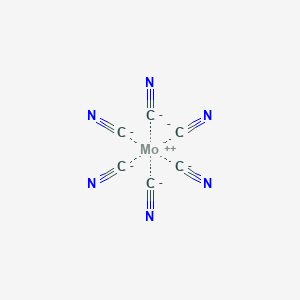
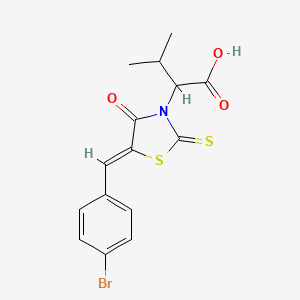
![(2S)-2-[[(2S,3R)-3-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S)-2-[[(2S,4R)-4-[(2R,3S,4R,5S,6S)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]butanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1238403.png)
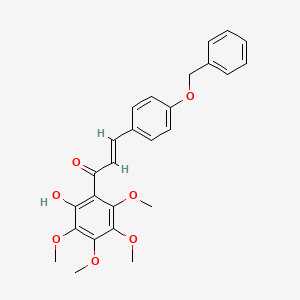
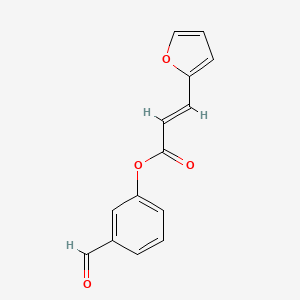
![N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B1238406.png)
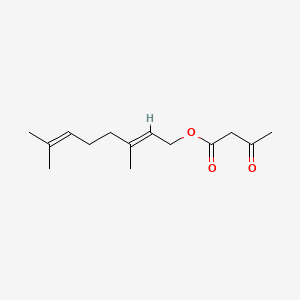
![6-{(E)-2-[4-(butan-2-yloxy)-3-ethoxyphenyl]ethenyl}-5-nitropyrimidine-2,4-diol](/img/structure/B1238408.png)

